3-(4-Chloro-3-methoxyphenyl)propanoic acid
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Overview
Description
3-(4-Chloro-3-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11ClO3 It is characterized by a chloro and methoxy substituent on a phenyl ring, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method involves the catalytic reduction of 3-(4-chloro-3-methoxyphenyl)acrylic acid using palladium on charcoal as a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 3-(4-chloro-3-methoxyphenyl)propanol or 3-(4-chloro-3-methoxyphenyl)propane.
Substitution: Formation of 3-(4-methoxyphenyl)propanoic acid derivatives with various substituents replacing the chloro group.
Scientific Research Applications
3-(4-Chloro-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Chloro-3-methoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
3-(3-Chloro-4-methoxyphenyl)propanoic acid: Similar structure but with different positions of the chloro and methoxy groups.
3-(4-Chlorophenyl)propanoic acid: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(4-Methoxyphenyl)propanoic acid: Lacks the chloro group, which may influence its properties and applications.
Properties
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDMPFIWZPUFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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